Isometheptene hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isometheptene hydrochloride is a sympathomimetic drug primarily used for its vasoconstrictive properties. It is commonly employed in the treatment of migraines and tension headaches due to its ability to constrict blood vessels, thereby alleviating pain .

Mechanism of Action

Target of Action

Isometheptene hydrochloride, also known as Isomethepdrine chloride, primarily targets the sympathetic nervous system . It interacts with cell surface adrenergic receptors , which play a crucial role in the regulation of smooth muscle activity .

Mode of Action

This compound acts as a sympathomimetic amine , causing vasoconstriction . It achieves this by activating the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . The interaction with adrenergic receptors triggers a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sympathetic nervous system pathway . The activation of this pathway leads to the release of catecholamines, which in turn stimulate smooth muscle contraction and cause vasoconstriction . This results in the narrowing of blood vessels, which is beneficial in the treatment of conditions like migraines and tension headaches .

Pharmacokinetics

As a sympathomimetic amine, it is generally well absorbed in the body and distributed to its site of action, the sympathetic nervous system .

Result of Action

The primary result of this compound’s action is vasoconstriction , or the narrowing of blood vessels . This effect can help alleviate symptoms of migraines and tension headaches by reducing the dilation of blood vessels in the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its efficacy and stability

Biochemical Analysis

Biochemical Properties

Isometheptene hydrochloride is an indirect-acting sympathomimetic . It can displace catecholamines from vesicles inside the neuron leading to the sympathetic responses it is known for . This interaction with catecholamines, a group of neurotransmitters, is a key aspect of its biochemical role.

Cellular Effects

This compound’s vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . They interact with cell surface adrenergic receptors, resulting in a signal transduction cascade that leads to increased intracellular calcium .

Molecular Mechanism

The mechanism of action of this compound involves the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . They interact with cell surface adrenergic receptors, resulting in a signal transduction cascade that leads to increased intracellular calcium .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that the drug has a significant impact on cardiovascular responses in rats .

Dosage Effects in Animal Models

In animal models, specifically rats, this compound has been shown to produce dose-dependent increases in heart rate and blood pressure . The specific effects can vary depending on the dosage and the individual physiological characteristics of the animal model.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isometheptene hydrochloride involves the reaction of 2-methyl-6-methylamino-2-heptene with hydrochloric acid. The process typically includes the following steps:

Formation of the base compound: The base compound, 2-methyl-6-methylamino-2-heptene, is synthesized through a series of reactions involving the appropriate starting materials.

Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Isometheptene hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its base form.

Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various alkylating agents can be employed for substitution reactions.

Major Products:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Regeneration of the base compound.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Isometheptene hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying sympathomimetic drugs and their reactions.

Biology: Investigated for its effects on cellular pathways and receptor interactions.

Medicine: Extensively studied for its efficacy in treating migraines and tension headaches. Research focuses on optimizing its therapeutic use and minimizing side effects.

Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control

Comparison with Similar Compounds

Heptaminol: Another sympathomimetic amine with vasoconstrictive properties.

Methylhexanamine: A stimulant with similar sympathomimetic effects.

Tuaminoheptane: A compound with comparable vasoconstrictive actions.

Uniqueness: Isometheptene hydrochloride is unique due to its specific application in treating migraines and tension headaches. Its combination of efficacy and safety makes it a preferred choice over other sympathomimetic amines .

Properties

CAS No. |

6168-86-1 |

|---|---|

Molecular Formula |

C9H20ClN |

Molecular Weight |

177.71 g/mol |

IUPAC Name |

methyl(6-methylhept-5-en-2-yl)azanium;chloride |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)6-5-7-9(3)10-4;/h6,9-10H,5,7H2,1-4H3;1H |

InChI Key |

AUERTJOCDMCUAL-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)NC.Cl |

Canonical SMILES |

CC(CCC=C(C)C)[NH2+]C.[Cl-] |

Key on ui other cas no. |

6168-86-1 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

503-01-5 (Parent) |

Synonyms |

(1,5-dimethylhex-4-enyl)methylammonium chloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

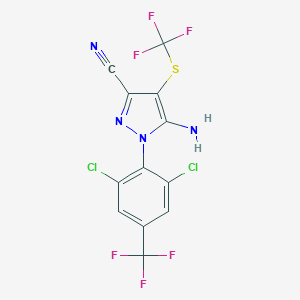

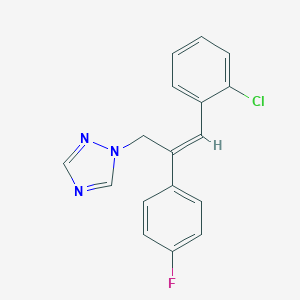

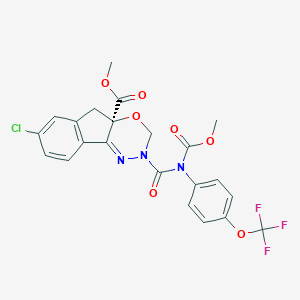

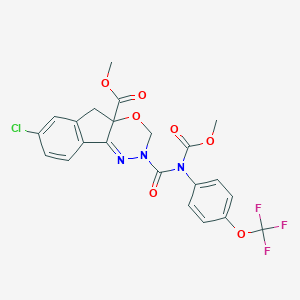

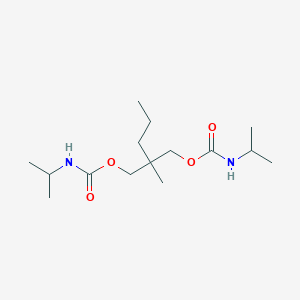

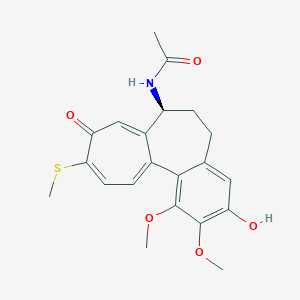

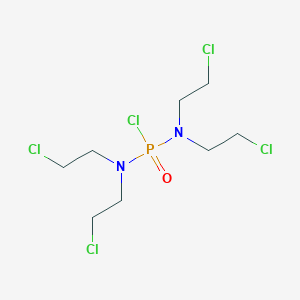

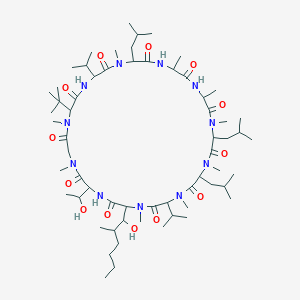

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.